molecular formula C24H26O9 B1676864 Mulberroside C CAS No. 102841-43-0

Mulberroside C

Cat. No.: B1676864
CAS No.: 102841-43-0
M. Wt: 458.5 g/mol
InChI Key: OHVJCFZJKPEJRL-BOWLQXBNSA-N
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Description

Mulberroside C is a bioactive compound found in the mulberry plant (Morus alba L.). It is a stilbene glycoside known for its various pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Mulberroside C interacts with various biomolecules in biochemical reactions. It has been found to inhibit HCV replication

Cellular Effects

This compound has shown significant effects on various types of cells. For instance, it has been found to inhibit human platelet aggregation in a dose-dependent manner . It also decreases calcium mobilization and p-selectin expression . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit the replication of HCV, suggesting that it may bind to certain enzymes or proteins involved in the replication process

Chemical Reactions Analysis

Types of Reactions

Mulberroside C undergoes various chemical reactions, including oxidation and inhibition of enzymatic activities. It is known to inhibit tyrosinase activity, which is crucial for melanin synthesis . The compound acts as a reversible inhibitor of tyrosinase in a concentration-dependent manner .

Common Reagents and Conditions

The inhibition of tyrosinase by this compound involves the use of common reagents such as tyrosine and 3,4-dihydroxyphenylalanine (DOPA). The reactions are typically carried out under controlled conditions to ensure the effective inhibition of the enzyme .

Major Products Formed

The major products formed from the reactions involving this compound include dopaquinone and leukodopachrome, which are intermediates in the melanin synthesis pathway .

Comparison with Similar Compounds

Mulberroside C is often compared with other stilbene glycosides such as mulberroside A and oxyresveratrol. While all these compounds exhibit tyrosinase inhibitory activity, this compound is unique in its potent antiplatelet and antithrombotic properties . Oxyresveratrol, the aglycone of mulberroside A, shows greater inhibitory effects on mushroom tyrosinase compared to mulberroside A . this compound stands out due to its broader range of biological activities and potential therapeutic applications.

Similar Compounds

  • Mulberroside A
  • Oxyresveratrol
  • Resveratrol
  • Piceid

This compound’s unique combination of properties makes it a valuable compound for further research and potential therapeutic use.

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20?,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVJCFZJKPEJRL-BOWLQXBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908083
Record name 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102841-43-0
Record name Mulberroside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl)-5-hydroxyphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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